4-Chlorobenzhydrazide

Description

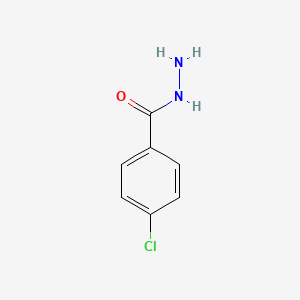

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBGHORNUFQAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201817 | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-40-3 | |

| Record name | 4-Chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 4-Chlorobenzhydrazide – Structural Architecture, Synthesis, and Pharmacophore Utility

Executive Summary: The Privileged Scaffold

4-Chlorobenzhydrazide (

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated protocol for its synthesis, characterization, and application in drug discovery.

Molecular Architecture & Physicochemical Profile[2][3][4]

The stability and reactivity of 4-chlorobenzhydrazide are dictated by the electronic effects of the chlorine atom (inductive withdrawal) and the resonance of the amide-like hydrazide group.

Core Data Table

| Property | Value / Description |

| IUPAC Name | 4-Chlorobenzohydrazide |

| CAS Number | 536-40-3 |

| Molecular Formula | |

| Molecular Weight | 170.59 g/mol |

| Melting Point | 162–165 °C (Lit.)[1] |

| Appearance | White to off-white crystalline powder |

| Solubility | High: DMSO, DMF, Methanol (hot). Low: Water, Hexane. |

| pKa (Predicted) | ~12.1 (Hydrazide NH) |

| H-Bond Donors | 2 ( |

| H-Bond Acceptors | 2 (Carbonyl O, Terminal N) |

Structural Insight

The crystal structure is stabilized by a robust network of intermolecular hydrogen bonds.[2] The amide hydrogen (

Synthetic Pathways & Process Optimization

While multiple routes exist (e.g., acid chloride substitution), the Ester Hydrazinolysis route is superior for research applications due to its atom economy, safety profile (avoiding thionyl chloride), and ease of purification.

Protocol: Nucleophilic Acyl Substitution

Objective: Synthesis of 4-Chlorobenzhydrazide from Ethyl 4-chlorobenzoate.

Reaction Scheme:

Step-by-Step Methodology (Self-Validating System)

-

Stoichiometry Setup:

-

Load Ethyl 4-chlorobenzoate (10 mmol, 1.85 g) into a 100 mL Round Bottom Flask (RBF).

-

Add Absolute Ethanol (20 mL). Note: Ethanol acts as the solvent to homogenize the lipophilic ester and polar hydrazine.

-

Add Hydrazine Hydrate (80-99%) (30 mmol, ~1.5 mL).

-

Critical Insight: Use a 3:1 molar excess of hydrazine. This kinetic bias prevents the formation of the symmetrical dimer (N,N'-bis(4-chlorobenzoyl)hydrazine), a common impurity.

-

-

Thermal Activation:

-

Equip the RBF with a reflux condenser and a magnetic stir bar.[3]

-

Heat to reflux (~78-80°C) for 4–6 hours.

-

-

In-Process Control (TLC Validation):

-

Mobile Phase: Hexane:Ethyl Acetate (3:2).

-

Visualization: UV Light (254 nm).[4]

-

Criteria: The reaction is complete only when the high-Rf ester spot disappears and a lower-Rf spot (hydrazide) dominates. If ester remains, add 0.5 mL hydrazine and reflux for 1 more hour.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature, then place in an ice bath (0–5°C) for 30 minutes. The product will precipitate as white crystals.

-

Filter under vacuum (Buchner funnel).

-

Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and minor impurities.

-

-

Purification (Recrystallization):

-

Recrystallize from hot ethanol if the melting point range is broad (>2°C).

-

Dry in a vacuum oven at 50°C for 4 hours.

-

Synthesis Workflow Diagram

Figure 1: Optimized workflow for the synthesis of 4-Chlorobenzhydrazide via ester hydrazinolysis, incorporating a critical TLC decision node.

Spectroscopic Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy.

Infrared Spectroscopy (FT-IR)

-

3300–3200 cm⁻¹: Doublet or broad band corresponding to

and -

1650–1620 cm⁻¹: Strong Amide I band (

stretch). The conjugation with the benzene ring and the electronegative chlorine lowers this frequency slightly compared to aliphatic hydrazides. -

~830 cm⁻¹: C-H out-of-plane bending (para-substitution pattern).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 9.85 | Singlet (Broad) | 1H | Amide proton, deshielded by carbonyl anisotropy and H-bonding. | |

| 7.86 | Doublet ( | 2H | Ar-H (2,6) | Ortho to Carbonyl. Deshielded by the electron-withdrawing carbonyl group. |

| 7.54 | Doublet ( | 2H | Ar-H (3,5) | Ortho to Chlorine. Inductive effect of Cl. |

| 4.50 | Broad Singlet | 2H | Terminal amine protons. Exchangeable with |

Note: The aromatic region displays a classic AA'BB' splitting pattern, characteristic of para-disubstituted benzene rings.

Pharmacophore Utility & Reactivity

4-Chlorobenzhydrazide serves as a "Lego block" for drug development. Its utility lies in the reactivity of the hydrazide group (

Key Derivatization Pathways

-

Schiff Base Formation (Hydrazones):

-

Reaction: Condensation with aromatic aldehydes (e.g., Salicylaldehyde).[2]

-

Application: These derivatives often exhibit enhanced antimicrobial and anticancer activity by chelating metal ions in active sites of enzymes like urease or kinases.

-

-

Heterocyclization (1,3,4-Oxadiazoles):

-

Reaction: Cyclization with

in basic medium or with carboxylic acids/POCl3. -

Application: 1,3,4-Oxadiazoles are bioisosteres of amides and esters, improving metabolic stability in drug candidates.

-

-

Pyrazoles:

-

Reaction: Condensation with acetylacetone or chalcones.

-

Application: Potent anti-inflammatory agents (COX-2 inhibitors).

-

Reactivity Logic Diagram

Figure 2: Divergent synthesis pathways transforming the 4-chlorobenzhydrazide core into bioactive heterocycles.

References

-

PubChem. (2025).[5][6][7] 4-Chlorobenzohydrazide (Compound CID 10816). National Library of Medicine. [Link]

-

Fun, H. K., et al. (2008). Crystal structure of N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide. NIH PubMed Central. [Link]

Sources

- 1. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]

- 2. N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Synthesis of 4-Chlorobenzhydrazide: A Modular Technical Guide

Executive Summary

This technical guide details the synthesis of 4-chlorobenzhydrazide (CAS: 536-40-3) starting from 4-chlorobenzoic acid . While direct conversion via acid chlorides is possible, this guide prioritizes the Ester Intermediate Route (Fischer Esterification followed by Hydrazinolysis). This approach is the industry "Gold Standard" for minimizing the formation of the symmetric dimer byproduct (N,N'-bis(4-chlorobenzoyl)hydrazine), ensuring high purity (>98%) suitable for pharmaceutical applications such as the synthesis of indomethacin analogs or antimicrobial 1,3,4-oxadiazoles.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on nucleophilic acyl substitution.[1] The direct reaction of hydrazine with 4-chlorobenzoic acid is kinetically unfavorable due to the poor leaving group ability of the hydroxyl group (

Strategic Comparison of Routes

| Feature | Route A: Ester Intermediate (Recommended) | Route B: Acid Chloride Activation |

| Intermediate | Methyl 4-chlorobenzoate | 4-Chlorobenzoyl chloride |

| Reagents | MeOH/ | |

| Selectivity | High. Lower reactivity of ester prevents over-acylation. | Moderate. High reactivity risks dimer formation. |

| Byproducts | Methanol (recyclable) | |

| Scalability | Excellent; robust thermal control. | Requires strict temperature control ( |

Reaction Pathway Diagram

The following diagram illustrates the preferred two-step pathway, highlighting the critical intermediate.

Figure 1: Two-step synthesis pathway via methyl ester to prevent dimerization.

Part 2: Experimental Protocol (The Ester Route)

Step 1: Synthesis of Methyl 4-chlorobenzoate

Objective: Convert the carboxylic acid into a methyl ester to improve electrophilicity for the subsequent hydrazine attack.

-

Reagents:

-

4-Chlorobenzoic acid (15.6 g, 100 mmol)

-

Methanol (Absolute, 150 mL)

-

Sulfuric acid (Concentrated, 1.5 mL) - Catalyst

-

-

Apparatus: 250 mL Round-bottom flask (RBF), reflux condenser, calcium chloride drying tube.

Procedure:

-

Dissolution: Charge the RBF with 4-chlorobenzoic acid and Methanol. Stir until suspended.

-

Catalysis: Add concentrated

dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The acid spot should disappear. -

Workup:

-

Yield Expectation: White solid, ~90-95% yield. (Used directly in Step 2).

Step 2: Hydrazinolysis to 4-Chlorobenzhydrazide

Objective: Nucleophilic displacement of the methoxy group by hydrazine. Critical Parameter: Use excess hydrazine hydrate (3–4 equivalents) to ensure the mono-substituted hydrazide forms rather than the dimer.

-

Reagents:

-

Methyl 4-chlorobenzoate (17.0 g, ~100 mmol)

-

Hydrazine Hydrate (80% or 98%, 20 mL, ~400 mmol) - Large Excess

-

Ethanol (Absolute, 50 mL) - Solvent

-

-

Apparatus: 250 mL RBF, reflux condenser, fume hood (Hydrazine is toxic).

Procedure:

-

Preparation: Dissolve the methyl ester in Ethanol in the RBF.

-

Addition: Add Hydrazine Hydrate slowly at room temperature.

-

Reaction: Reflux the mixture (

) for 3–5 hours.-

Observation: The solution typically becomes clear, then precipitates the product upon cooling.

-

-

Isolation:

-

Cool the reaction mixture thoroughly in an ice bath (

) for 1 hour. -

Filter the white crystalline solid under vacuum.

-

Wash: Wash the filter cake with cold ethanol (2 x 10 mL) to remove excess hydrazine and unreacted ester.

-

Drying: Dry in a vacuum oven at

for 4 hours.

-

Operational Workflow Diagram

Figure 2: Step-by-step workflow for the hydrazinolysis step.[5][6]

Part 3: Characterization & Quality Control

To validate the synthesis, compare the isolated product against these standard metrics.

| Property | Specification | Method/Notes |

| Appearance | White to off-white crystalline powder | Visual inspection. |

| Melting Point | 162–165 °C | Sharp range indicates high purity [1][2].[7] |

| Solubility | Soluble in DMSO, MeOH (hot); Insoluble in water | Useful for recrystallization. |

| IR Spectrum | Confirms amide functionality. | |

| Recrystallization | Ethanol or Ethanol/Water (9:1) | If MP is <160°C, recrystallize [3]. |

Troubleshooting:

-

Low Melting Point (<155°C): Indicates contamination with the symmetric dimer (N,N'-bis(4-chlorobenzoyl)hydrazine). This occurs if the hydrazine ratio was too low. Remedy: Recrystallize from hot ethanol; the dimer is significantly less soluble and can be filtered off while hot.

Part 4: Safety & Handling (Critical)[8]

Hydrazine Hydrate is the primary hazard in this protocol. It is a potent reducing agent, corrosive, and a suspected human carcinogen [4].

-

Engineering Controls: All operations involving hydrazine must be performed in a functioning chemical fume hood.

-

PPE: Butyl rubber gloves (nitrile is permeable to hydrazine over time), chemical splash goggles, and a lab coat.

-

Waste Disposal: Quench excess hydrazine filtrate with dilute hypochlorite (bleach) solution carefully before disposal, or segregate into specific "Hydrazine Waste" containers according to institutional EHS guidelines. Do not mix with oxidizing agents violently.

-

First Aid: In case of skin contact, wash immediately with copious amounts of water.

References

-

PubChem. (n.d.). 4-Chlorobenzohydrazide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (1944). General Procedures for Hydrazides. Org. Synth. 1944, 24, 12. (Note: General reference for hydrazine handling and recrystallization techniques). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 3. Home Page [chem.ualberta.ca]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. 4-氯苯甲酰肼 98% | Sigma-Aldrich [sigmaaldrich.com]

The Synthetic Versatility of 4-Chlorobenzhydrazide: A Technical Guide for Organic Synthesis and Drug Discovery

Abstract

4-Chlorobenzhydrazide has emerged as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features—a reactive hydrazide moiety, a stable chlorophenyl ring, and versatile reactivity—render it an invaluable precursor for the construction of a diverse array of complex organic molecules, particularly heterocyclic scaffolds of significant pharmacological interest. This technical guide provides an in-depth exploration of the synthetic applications of 4-chlorobenzhydrazide, offering insights into the causality behind experimental choices, detailed protocols for key transformations, and a comprehensive overview of its role in the development of novel therapeutic agents.

Core Attributes and Synthesis of 4-Chlorobenzhydrazide

Structural and Chemical Properties

4-Chlorobenzhydrazide (C₇H₇ClN₂O) is a crystalline solid characterized by a hydrazide group (-CONHNH₂) attached to a 4-chlorinated benzene ring.[1] The presence of the electron-withdrawing chlorine atom at the para position significantly influences the electronic properties of the aromatic ring, impacting its reactivity in electrophilic substitution reactions.[2] However, the true synthetic utility lies in the versatile hydrazide functional group, which can participate in a wide range of chemical transformations.[2]

Table 1: Physicochemical Properties of 4-Chlorobenzhydrazide

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | |

| Melting Point | 162-165 °C | |

| Appearance | Solid | |

| Solubility | Sparingly soluble in water; soluble in methanol and other polar organic solvents. | [2] |

Synthesis of 4-Chlorobenzhydrazide: A Comparative Analysis of Routes

The most prevalent and efficient methods for synthesizing 4-chlorobenzhydrazide involve the nucleophilic acyl substitution of 4-chlorobenzoic acid derivatives.[2] The choice between these routes often depends on the availability of starting materials, desired scale, and reaction efficiency.

This is the most common and reliable method for both laboratory and industrial-scale preparation.[2] The reaction proceeds via the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.[2]

Experimental Protocol: Synthesis via Hydrazinolysis of Ethyl 4-Chlorobenzoate [2]

-

Esterification: Reflux a mixture of 4-chlorobenzoic acid and anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately three hours to yield ethyl 4-chlorobenzoate.

-

Hydrazinolysis: Dissolve the resulting ethyl 4-chlorobenzoate in ethanol.

-

Add an excess of hydrazine hydrate (typically 3 to 4 equivalents to maximize conversion).[2]

-

Reflux the reaction mixture for approximately six hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The 4-chlorobenzhydrazide product often precipitates out of the solution.

-

Isolate the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as dilute ethanol, to obtain pure 4-chlorobenzhydrazide.[2]

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of the relatively inexpensive hydrazine hydrate drives the equilibrium towards the product side, ensuring the complete consumption of the more valuable ester.[2]

-

Reflux Conditions: Elevated temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[2] Ethanol is a common solvent as it effectively dissolves both reactants.[2]

Alternative Ester: Methyl 4-Chlorobenzoate

A similar procedure can be employed using methyl 4-chlorobenzoate, often refluxing in methanol for an extended period (e.g., 14 hours) to ensure complete conversion.[2]

Caption: Synthesis of 4-Chlorobenzhydrazide via Hydrazinolysis.

Applications in the Synthesis of Acyclic and Heterocyclic Compounds

The reactivity of the hydrazide moiety makes 4-chlorobenzhydrazide a versatile precursor for a variety of important molecular scaffolds.[2]

Formation of Hydrazones: Key Intermediates

One of the most fundamental reactions of 4-chlorobenzhydrazide is its condensation with aldehydes and ketones to form Schiff bases known as N-acylhydrazones.[2][3] This reaction is typically acid-catalyzed and serves as a crucial first step in the synthesis of many heterocyclic systems.[2] These hydrazone derivatives themselves exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties.[4]

Experimental Protocol: General Synthesis of 4-Chlorobenzoylhydrazones [5]

-

Dissolve equimolar amounts of 4-chlorobenzhydrazide and the desired aldehyde or ketone in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid, such as glacial acetic acid, to the mixture.

-

Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The hydrazone product often crystallizes out.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

Recrystallize the product from an appropriate solvent to obtain the pure hydrazone.

4-Chlorobenzhydrazide has been successfully reacted with various aldehydes, including 4-methoxybenzaldehyde, 4-hydroxybenzaldehyde, and 2-nitrobenzaldehyde, to produce the corresponding hydrazones.[6][7][8]

Synthesis of Five-Membered Heterocycles

The N-acylhydrazone intermediates derived from 4-chlorobenzhydrazide are pivotal starting points for intramolecular cyclization reactions, leading to a variety of five-membered heterocycles.[2]

Pyrazoles and their derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9] One common synthetic route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] 4-Chlorobenzhydrazide can be utilized in multi-step syntheses to generate substituted pyrazoles.[11][12]

A direct approach involves the cyclization/chlorination of hydrazines.[9] For instance, 4-chloropyrazoles can be synthesized through the direct cyclization and chlorination of hydrazines using reagents like 1,3,5-trichloroisocyanuric acid (TCCA), which acts as both an oxidant and a chlorinating agent.[9]

1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for their diverse pharmacological activities.[13][14] A common and effective method for their synthesis is the oxidative cyclization of N-acylhydrazones.[15]

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

-

Hydrazone Formation: Prepare the N-acylhydrazone by reacting 4-chlorobenzhydrazide with an appropriate aldehyde as described in section 2.1.

-

Oxidative Cyclization: Dissolve the N-acylhydrazone in a suitable solvent.

-

Add a dehydrating/oxidizing agent. A variety of reagents can be used, including phosphorus oxychloride, thionyl chloride, or milder reagents like iodine in the presence of a base.[13]

-

Heat the reaction mixture under reflux for several hours.

-

After the reaction is complete, pour the mixture into crushed ice to precipitate the crude product.

-

Filter, wash, and recrystallize the solid to obtain the pure 1,3,4-oxadiazole derivative.

The mechanism involves the intramolecular cyclization of the hydrazone, followed by dehydration to form the stable aromatic oxadiazole ring.

Sources

- 1. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzhydrazide | 536-40-3 | Benchchem [benchchem.com]

- 3. arjonline.org [arjonline.org]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chlorobenzhydrazide 98 536-40-3 [sigmaaldrich.com]

- 7. 4-Chlorobenzhydrazide 98 536-40-3 [sigmaaldrich.com]

- 8. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]

- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

4-Chlorobenzhydrazide: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chlorobenzhydrazide as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. We delve into the strategic importance of the 4-chlorobenzhydrazide scaffold, detailing its synthesis and subsequent elaboration into medicinally significant five-membered heterocycles, namely 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This guide is curated for researchers and professionals in the field of drug discovery and development, offering not only detailed, field-proven experimental protocols but also a deep dive into the mechanistic underpinnings of these transformations. The causality behind experimental choices is elucidated, ensuring a thorough understanding of the synthetic pathways. Furthermore, the significant pharmacological activities of the synthesized heterocyclic derivatives, including their antimicrobial, antifungal, and anticancer properties, are discussed, underscoring the therapeutic potential of this versatile chemical entity.

Introduction: The Strategic Importance of 4-Chlorobenzhydrazide

4-Chlorobenzhydrazide (C₇H₇ClN₂O) is a readily accessible and highly versatile bifunctional reagent that has garnered significant attention in synthetic and medicinal chemistry.[1] Its structure, featuring a reactive hydrazide moiety and a chemically stable 4-chlorophenyl group, makes it an ideal precursor for the construction of a wide range of heterocyclic systems. The presence of the chlorine atom on the phenyl ring often enhances the biological activity of the resulting molecules due to its lipophilic nature and its ability to participate in halogen bonding. This guide will explore the synthetic utility of 4-chlorobenzhydrazide in the construction of key heterocyclic cores that are prevalent in numerous pharmacologically active agents.

Synthesis of the Core Building Block: 4-Chlorobenzhydrazide

The facile and efficient synthesis of 4-chlorobenzhydrazide is a critical first step in its utilization as a building block. The most common and scalable method involves the hydrazinolysis of an ester, typically methyl or ethyl 4-chlorobenzoate.

Experimental Protocol: Synthesis of 4-Chlorobenzhydrazide

Materials:

-

Methyl 4-chlorobenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Distilled water

Procedure:

-

A mixture of methyl 4-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold distilled water, filtered, and washed with an ample amount of water to remove excess hydrazine hydrate.

-

The crude product is recrystallized from ethanol or an ethanol-water mixture to afford pure 4-chlorobenzhydrazide as a white crystalline solid.

Causality of Experimental Choices:

-

Excess Hydrazine Hydrate: The use of an excess of hydrazine hydrate ensures the complete consumption of the starting ester, driving the reaction to completion.

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, and its boiling point allows for a suitable reaction temperature to facilitate the nucleophilic acyl substitution.

-

Recrystallization: This purification step is crucial to remove any unreacted starting materials and by-products, ensuring the high purity of the 4-chlorobenzhydrazide required for subsequent reactions.

Construction of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] 4-Chlorobenzhydrazide serves as a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common and effective method involves the cyclodehydration of an N-acylhydrazide intermediate, which is formed by the reaction of 4-chlorobenzhydrazide with a carboxylic acid.

Synthetic Workflow for 1,3,4-Oxadiazoles from 4-Chlorobenzhydrazide```dot

Caption: General route for the synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Part A: Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide

-

A solution of 4-chlorobenzhydrazide (0.01 mol) in ethanol is prepared.

-

To this, a solution of potassium thiocyanate (0.012 mol) in water is added, followed by the dropwise addition of concentrated hydrochloric acid with constant stirring.

-

The reaction mixture is refluxed for 3-4 hours.

-

The mixture is then cooled, and the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol.

Part B: Cyclization to 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

-

1-(4-Chlorobenzoyl)thiosemicarbazide (0.01 mol) is added slowly in small portions to pre-cooled concentrated sulfuric acid (10 mL) with constant stirring, maintaining the temperature below 0°C. [4]2. After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered.

-

The solid is washed with water until neutral, dried, and recrystallized from ethanol to afford the pure product.

Rationale for Reagent Selection:

-

Potassium Thiocyanate and HCl: This combination in situ generates thiocyanic acid, which then undergoes nucleophilic addition with the hydrazide to form the thiosemicarbazide intermediate.

-

Concentrated Sulfuric Acid: It acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization of the thiosemicarbazide to the thiadiazole ring. The strong acidic medium facilitates the protonation of the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the sulfur atom.

Elaboration into 1,2,4-Triazoles

1,2,4-Triazoles are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological applications, including antifungal, antiviral, and anticancer activities. [5][6]A versatile method for the synthesis of 4-amino-1,2,4-triazole-3-thiols from 4-chlorobenzhydrazide involves a multi-step one-pot reaction with carbon disulfide and hydrazine hydrate.

Reaction Scheme for 1,2,4-Triazole Synthesis

Caption: Synthesis of 4-amino-1,2,4-triazole-3-thiol scaffold.

Experimental Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Materials:

-

4-Chlorobenzhydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrazine hydrate (80% solution)

-

Water

-

Dilute Hydrochloric acid

Procedure:

-

A solution of potassium hydroxide (0.015 mol) in ethanol (50 mL) is prepared in a round-bottom flask. 4-Chlorobenzhydrazide (0.01 mol) is added, and the mixture is stirred until a clear solution is obtained.

-

Carbon disulfide (0.015 mol) is added dropwise to the solution, and the mixture is stirred at room temperature for 10-12 hours.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

-

The salt is then suspended in water, and hydrazine hydrate (0.02 mol) is added.

-

The mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

The reaction mixture is cooled, and the product is precipitated by acidification with dilute hydrochloric acid.

-

The solid is filtered, washed with water, and recrystallized from ethanol to give the pure triazole derivative.

Mechanistic Considerations: The reaction initiates with the formation of a potassium dithiocarbazinate salt from the reaction of 4-chlorobenzhydrazide with carbon disulfide in a basic medium. [7]This intermediate then undergoes cyclization upon heating with hydrazine hydrate. The hydrazine attacks one of the thione carbons, leading to the elimination of a molecule of hydrogen sulfide and the formation of the 1,2,4-triazole ring.

Pharmacological Significance of Derived Heterocycles

The heterocycles synthesized from 4-chlorobenzhydrazide exhibit a wide range of promising biological activities. The presence of the 4-chlorophenyl moiety often enhances the lipophilicity and, consequently, the cell permeability and overall bioactivity of the molecules.

Data Summary: Biological Activities

| Heterocyclic Core | Derivative Class | Biological Activity | Reported IC₅₀/MIC Values |

| 1,3,4-Oxadiazole | 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles | Antibacterial | MICs in the range of 3.9-62.5 µg/mL against various bacterial strains. [3] |

| Antifungal | Effective against various Candida species. [8] | ||

| 1,3,4-Thiadiazole | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Antifungal | Potent activity against different Candida species with MIC values ranging from 8 to 96 μg/ml. [9] |

| Anticancer | Cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values around 50 µM. [10] | ||

| 1,2,4-Triazole | 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives | Anticancer | Significant antiproliferative activity against various cancer cell lines. [11] |

| Antibacterial | Some derivatives show notable activity against both Gram-positive and Gram-negative bacteria. |

Conclusion

4-Chlorobenzhydrazide has proven to be an exceptionally valuable and versatile building block for the synthesis of a diverse range of pharmacologically relevant heterocyclic compounds. This guide has provided a detailed exploration of its application in the construction of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The experimental protocols are designed to be robust and reproducible, and the mechanistic insights offer a deeper understanding of the underlying chemical transformations. The significant biological activities exhibited by the resulting derivatives underscore the continued importance of 4-chlorobenzhydrazide in the field of medicinal chemistry and drug discovery. The synthetic routes outlined herein provide a solid foundation for further exploration and the development of novel therapeutic agents based on this privileged scaffold.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

-

Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. European Journal of Medicinal Chemistry. [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [12][13][14]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]

-

Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. [Link]

- Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles.

-

Thiadiazole derivatives as anticancer agents. National Institutes of Health. [Link]

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.

- Preparation of thiosemicarbazides.

-

SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health. [Link]

-

Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Wiley Online Library. [Link]

-

Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Institutes of Health. [Link]

-

Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic Chemistry. [Link]

-

Market-available anticancer drugs containing 1,2,4-triazole and... ResearchGate. [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H--[12][13][14]triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

-

Phosphorous oxychloride (POCh). NIScPR. [Link]

-

Oxidative Cyclization of N‐Aryl Heteroaryl Methanamines with Arylalkenes. ResearchGate. [Link]

-

(E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses. [Link]

-

Is this a plausible reaction mechanism? (H2SO4 cyclization after Friedel-Crafts). Chemistry Stack Exchange. [Link]

-

Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]

-

Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]

-

Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. [Link]

-

Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. ResearchGate. [Link]

-

Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

-

4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Mansoura University. [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Dovepress. [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. [Link]

-

. Royal Society of Chemistry. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. [Link]

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]

- 7. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 9. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

An In-depth Technical Guide to the Reactivity of the Hydrazide Group in 4-Chlorobenzhydrazide for Drug Discovery and Development

Abstract

4-Chlorobenzhydrazide, a versatile scaffold in medicinal chemistry, owes its significance to the rich and diverse reactivity of its hydrazide functional group. This guide provides an in-depth exploration of the chemical transformations of this moiety, offering a technical narrative for researchers, scientists, and professionals in drug development. We will delve into the synthesis of 4-Chlorobenzhydrazide and its subsequent reactions, including acylation, condensation, and cyclization, which pave the way for a plethora of heterocyclic compounds with promising biological activities. This document is structured to provide not only procedural details but also the underlying mechanistic principles and structure-activity relationships that govern the therapeutic potential of the resulting derivatives.

Introduction: The Strategic Importance of 4-Chlorobenzhydrazide

4-Chlorobenzhydrazide (C₇H₇ClN₂O) is a key building block in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds of medicinal interest.[1] Its utility stems from the versatile reactivity of the hydrazide group (-CONHNH₂), which can undergo a variety of chemical transformations. The presence of a chlorine atom at the para position of the benzene ring significantly influences the molecule's electronic properties, impacting its reactivity and the biological activity of its derivatives.[1] This guide will dissect the core reactions of the hydrazide group, providing a comprehensive understanding of its synthetic potential.

Table 1: Physicochemical Properties of 4-Chlorobenzhydrazide

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Melting Point | 162-165 °C |

| Appearance | White to light beige crystals or flakes |

| Solubility | Soluble in methanol |

| CAS Number | 536-40-3 |

Synthesis of 4-Chlorobenzhydrazide: The Foundation

The most common and efficient method for synthesizing 4-Chlorobenzhydrazide is through the hydrazinolysis of a 4-chlorobenzoic acid ester, typically the methyl or ethyl ester.[1] This nucleophilic acyl substitution reaction is favored for its reliability and good yields.

Experimental Protocol: Synthesis of 4-Chlorobenzhydrazide from Methyl 4-Chlorobenzoate

Objective: To synthesize 4-Chlorobenzhydrazide via the hydrazinolysis of methyl 4-chlorobenzoate.

Materials:

-

Methyl 4-chlorobenzoate

-

Hydrazine hydrate (80% or 99%)

-

Methanol or Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve methyl 4-chlorobenzoate (0.1 mol) in a suitable solvent like methanol or ethanol.[1]

-

Add an excess of hydrazine hydrate (0.2 mol) to the solution. Using an excess of hydrazine hydrate drives the reaction to completion.[1]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature. The 4-Chlorobenzhydrazide product will often crystallize out of the solution.[1]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., dilute ethanol) to obtain pure 4-Chlorobenzhydrazide.

-

Dry the purified crystals in a vacuum oven.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: This ensures that the ester is the limiting reagent, maximizing its conversion to the desired hydrazide.

-

Reflux Conditions: The elevated temperature increases the reaction rate, allowing for a reasonable reaction time.

-

Recrystallization: This purification technique is essential for removing impurities and obtaining a high-purity final product, which is crucial for subsequent reactions and biological testing.

Key Reactions of the Hydrazide Group

The hydrazide group in 4-Chlorobenzhydrazide is a potent nucleophile, making it susceptible to a variety of reactions that are instrumental in building molecular diversity.

Condensation with Aldehydes and Ketones: Formation of Hydrazones (Schiff Bases)

One of the most fundamental reactions of 4-Chlorobenzhydrazide is its condensation with aldehydes and ketones to form N'-substituted-4-chlorobenzohydrazides, commonly known as hydrazones or Schiff bases.[1] This reaction typically proceeds under acidic catalysis.

Objective: To synthesize a hydrazone derivative by reacting 4-Chlorobenzhydrazide with an aromatic aldehyde.

Materials:

-

4-Chlorobenzhydrazide

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and filter paper

Procedure:

-

Dissolve equimolar amounts of 4-Chlorobenzhydrazide and the desired aromatic aldehyde in ethanol or methanol in a round-bottom flask.[1]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[1]

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.[1]

-

After completion, cool the reaction mixture in an ice bath to induce crystallization of the hydrazone product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Cyclization Reactions: Gateway to Heterocycles

The hydrazide moiety is a precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

1,3,4-Oxadiazoles are a class of heterocycles known for a wide range of pharmacological activities.[2] They can be synthesized from 4-Chlorobenzhydrazide through several routes.

Method A: Cyclization with Aromatic Acids

This method involves the reaction of 4-Chlorobenzhydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[3]

Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole from 4-Chlorobenzhydrazide and an aromatic acid.

Materials:

-

4-Chlorobenzhydrazide

-

Substituted aromatic acid

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Ice bath

-

Stirring apparatus

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, carefully add the substituted aromatic acid (1.2 equivalents) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.[3]

-

To this mixture, add 4-Chlorobenzhydrazide (1 equivalent) portion-wise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a short period, and then heat it at 80-100 °C for 4-6 hours.[4]

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water and then dry it.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[4]

Method B: Cyclization with Carbon Disulfide

This method leads to the formation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization.

Objective: To synthesize 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Materials:

-

4-Chlorobenzhydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Water bath

-

Dilute hydrochloric acid (HCl)

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 4-Chlorobenzhydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in ethanol in a round-bottom flask.

-

Add carbon disulfide (2 equivalents) dropwise to the stirred solution.

-

Reflux the mixture for 8-12 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure product.

1,3,4-Thiadiazoles are another important class of five-membered heterocycles with diverse biological activities. They can be synthesized from 4-Chlorobenzhydrazide by reacting it with a thiocarbonyl compound or by cyclization of a thiosemicarbazide intermediate.

Objective: To synthesize a 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole derivative.

Materials:

-

4-Chlorobenzhydrazide

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Ammonia solution

-

Buchner funnel and filter paper

Procedure:

-

A mixture of 4-chlorobenzhydrazide and thiosemicarbazide is heated to form N-(4-chlorobenzoyl)thiosemicarbazide.

-

The resulting thiosemicarbazide is then cyclized using a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[5]

-

The thiosemicarbazide is added slowly to the cold acid with stirring.

-

The mixture is then gently heated for a few hours.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with an ammonia solution.

-

The precipitated solid is filtered, washed with water, and recrystallized to give the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the reaction of a hydrazide with a 1,3-dicarbonyl compound.

Objective: To synthesize a pyrazole derivative from 4-Chlorobenzhydrazide.

Materials:

-

4-Chlorobenzhydrazide

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Ethanol or Acetic acid

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Dissolve 4-Chlorobenzhydrazide and the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent.

1,2,4-Triazoles are another class of five-membered heterocycles with a broad spectrum of biological activities. One common method for their synthesis involves the reaction of a hydrazide with a suitable one-carbon synthon, often preceded by the formation of an intermediate.

Objective: To synthesize a 1,2,4-triazole derivative from 4-Chlorobenzhydrazide.

Materials:

-

4-Chlorobenzhydrazide

-

Aryl isothiocyanate

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Dilute hydrochloric acid

Procedure:

-

Formation of Thiosemicarbazide Intermediate: Reflux a mixture of 4-Chlorobenzhydrazide and an aryl isothiocyanate in ethanol to form the corresponding 1-(4-chlorobenzoyl)-4-arylthiosemicarbazide.[6]

-

Cyclization: The isolated thiosemicarbazide is then refluxed in an aqueous sodium hydroxide solution.[6]

-

After the reaction is complete, the solution is cooled and acidified with dilute hydrochloric acid to precipitate the 3-(4-chlorophenyl)-4-aryl-5-mercapto-1,2,4-triazole.

-

The product is collected by filtration, washed with water, and recrystallized.

Biological Significance and Structure-Activity Relationship (SAR)

Derivatives of 4-Chlorobenzhydrazide have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[7]

Antimicrobial Activity

The antimicrobial activity of hydrazone derivatives is often attributed to the presence of the azomethine group (-N=CH-), which is believed to interfere with microbial cell wall synthesis or other essential cellular processes.[8] The lipophilicity and electronic properties of the substituents on both the benzoyl and the aldehyde/ketone-derived portions of the molecule play a crucial role in determining the antimicrobial potency.

Structure-Activity Relationship Insights:

-

Electron-withdrawing groups on the aryl rings can enhance antimicrobial activity.

-

The lipophilicity of the molecule influences its ability to penetrate microbial cell membranes.

Anticancer Activity

Hydrazone derivatives and their metal complexes have shown promising anticancer activity. The mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis.[9] Metal complexes of 4-Chlorobenzhydrazide-derived hydrazones, in particular, have demonstrated enhanced cytotoxicity compared to the free ligands, possibly due to the role of the metal ion in facilitating interaction with biological targets.[10]

Table 2: Cytotoxicity Data for Selected Metal Complexes of Hydrazone Derivatives

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| Cu(II) complex of a hydrazone | HepG2 | 1.25 ± 0.01 | [11] |

| Mn(II) complex of a hydrazone | HepG2 | 20 ± 1 | [11] |

| Zn(II) complex of a hydrazone | HepG2 | Low cytotoxicity | [11] |

The data suggests that the nature of the metal ion significantly impacts the cytotoxic potential of the complex.

Conclusion

The hydrazide group of 4-Chlorobenzhydrazide is a remarkably versatile functional group that serves as a cornerstone for the synthesis of a vast array of heterocyclic compounds with significant therapeutic potential. A thorough understanding of its reactivity, coupled with rational drug design principles, will continue to drive the discovery of novel drug candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest to harness the full potential of this valuable scaffold in drug discovery and development.

References

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. (2020). PubMed. Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Semantic Scholar. Retrieved from [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Impact Factor. Retrieved from [Link]

-

Synthesis and characterization of some newer 1,3,4- oxadiazoles. (2012). Trade Science Inc. Retrieved from [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Retrieved from [Link]

-

Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. (2021). National Institutes of Health. Retrieved from [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). SciSpace. Retrieved from [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2022). MDPI. Retrieved from [Link]

-

Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2023). SpringerLink. Retrieved from [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). PubMed Central. Retrieved from [Link]

-

A review of hydrazide-hydrazone metal complexes' antitumor potential. (n.d.). Frontiers. Retrieved from [Link]

-

Synthesis and characterization of some newer 1,3,4- oxadiazoles. (2012). TSI Journals. Retrieved from [Link]

-

Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. (2021). ResearchGate. Retrieved from [Link]

-

-

(n.d.). Organic Syntheses. Retrieved from [Link]

-

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death. (2017). Royal Society of Chemistry. Retrieved from [Link]

-

Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. (n.d.). MDPI. Retrieved from [Link]

-

Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (n.d.). PubMed Central. Retrieved from [Link]

-

Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024). National Institutes of Health. Retrieved from [Link]

-

Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

4-Chlorobenzhydrazide: A Versatile Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chlorobenzhydrazide, a halogenated aromatic hydrazide, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have positioned it as a molecule of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-chlorobenzhydrazide, from its fundamental synthesis to the intricate mechanisms underpinning its potential therapeutic applications. We will delve into its promising anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for drug discovery and development.

Introduction: The Significance of the Hydrazide Moiety

The hydrazide functional group (-CONHNH2) is a cornerstone in the design of bioactive molecules. Its unique electronic and structural features, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to chelate metal ions, make it a versatile pharmacophore. The introduction of a 4-chlorophenyl group to the benzhydrazide core imparts specific physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can significantly influence biological activity. 4-Chlorobenzhydrazide serves as a crucial starting material for the synthesis of a wide array of derivatives, most notably Schiff bases, by reaction with various aldehydes and ketones.[1] These modifications allow for the fine-tuning of steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential.

Synthesis and Characterization of 4-Chlorobenzhydrazide and Its Derivatives

The synthesis of 4-chlorobenzhydrazide is typically achieved through the hydrazinolysis of a corresponding 4-chlorobenzoic acid ester, such as methyl 4-chlorobenzoate.[1] This nucleophilic acyl substitution reaction is efficient and reliable.

Experimental Protocol: Synthesis of 4-Chlorobenzhydrazide

Objective: To synthesize 4-chlorobenzhydrazide from methyl 4-chlorobenzoate.

Materials:

-

Methyl 4-chlorobenzoate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or aqueous ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-chlorobenzoate (1 equivalent) in a minimal amount of methanol.

-

To this solution, add hydrazine hydrate (2-3 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The crude 4-chlorobenzhydrazide will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure 4-chlorobenzhydrazide as a white crystalline solid.

-

Characterize the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Synthesis of 4-Chlorobenzhydrazide Schiff Bases

The reactive amino group of 4-chlorobenzhydrazide readily undergoes condensation with aldehydes and ketones to form Schiff bases (hydrazones). This reaction is a cornerstone for creating a diverse library of derivatives for biological screening.

Experimental Protocol: Synthesis of a 4-Chlorobenzhydrazide Schiff Base

Objective: To synthesize a Schiff base from 4-chlorobenzhydrazide and a selected aldehyde.

Materials:

-

4-Chlorobenzhydrazide

-

Substituted aldehyde (e.g., salicylaldehyde)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 4-chlorobenzhydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

-

Characterize the product by spectroscopic methods.

Anticancer Applications of 4-Chlorobenzhydrazide Derivatives

Derivatives of 4-chlorobenzhydrazide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, often through the intrinsic mitochondrial pathway.

Mechanism of Action: Induction of Apoptosis

Several studies on hydrazide derivatives suggest that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway.[2] This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, culminating in programmed cell death. The generation of reactive oxygen species (ROS) is also often implicated in this process.

Enzyme Inhibition: A Key Anticancer Strategy

Another significant anticancer mechanism of 4-chlorobenzhydrazide derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. One such target is topoisomerase II , an enzyme crucial for DNA replication.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.

Quantitative Anticancer Activity

The anticancer efficacy of 4-chlorobenzhydrazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-based hydrazide-hydrazones | SH-SY5Y (neuroblastoma) | Significantly reduced cell viability | [1] |

| Quinoline-based hydrazide-hydrazones | Kelly (neuroblastoma) | Significantly reduced cell viability | [1] |

| 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides | MCF-7 (breast cancer) | Activity equipotent or stronger than etoposide | [1] |

| 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides | MDA-MB-231 (breast cancer) | Activity equipotent or stronger than etoposide | [1] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Various liver, breast, colon, gastric, and endometrial cancer cell lines | Significant cell growth inhibitory activity | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxicity of 4-chlorobenzhydrazide derivatives against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

4-Chlorobenzhydrazide derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the 4-chlorobenzhydrazide derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Antimicrobial Applications of 4-Chlorobenzhydrazide Derivatives

The versatile scaffold of 4-chlorobenzhydrazide has also been extensively explored for the development of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Multi-pronged Attack

The antimicrobial action of 4-chlorobenzhydrazide derivatives is often multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane . The lipophilic nature of the 4-chlorophenyl ring can facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Another key mechanism is the inhibition of essential microbial enzymes . For instance, some hydrazone derivatives have been shown to inhibit enzymes involved in mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis.

Quantitative Antimicrobial Activity

The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Schiff Bases/Hydrazones | Various bacterial and fungal strains | Potent activity reported | [1] |

| Pyridine-2-carboxylic acid N'-(4-chloro-benzoyl)-hydrazide metal complexes | Various bacterial and fungal strains | Investigated for antimicrobial activity | [3] |

Other Potential Therapeutic Applications

Beyond anticancer and antimicrobial activities, the structural framework of 4-chlorobenzhydrazide is being investigated for other therapeutic purposes, including:

-

Anti-inflammatory activity: Certain hydrazide derivatives have shown potential in modulating inflammatory pathways.

-

Antiviral activity: The hydrazone linkage is present in some compounds with known antiviral properties, suggesting a potential avenue for exploration with 4-chlorobenzhydrazide derivatives.

-

Enzyme inhibition in other diseases: Derivatives of hydrazides have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

Conclusion and Future Perspectives